What are the properties of 4,5-diiodo-1-tritylimidazole?
What are the properties of 4,5-diiodo-1-tritylimidazole?
An In-depth Technical Guide to 4,5-Diiodo-1-tritylimidazole: Synthesis, Properties, and Applications
Introduction
4,5-Diiodo-1-tritylimidazole, also known as 4,5-diiodo-1-(triphenylmethyl)-1H-imidazole, is a heavily substituted imidazole derivative of significant interest to researchers in synthetic and medicinal chemistry. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecular architectures. The imidazole core is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals, valued for its unique electronic properties and ability to engage in various intermolecular interactions.[1]
This guide provides a comprehensive overview of 4,5-diiodo-1-tritylimidazole, focusing on its synthesis, physicochemical properties, and chemical reactivity. Special attention is given to its potential as a strategic intermediate in drug discovery and materials science, leveraging the dual functionality of the reactive carbon-iodine bonds and the sterically demanding, yet labile, N-trityl protecting group.
Physicochemical and Structural Properties
While specific experimental data for 4,5-diiodo-1-tritylimidazole is not extensively documented in publicly accessible literature, its properties can be reliably predicted based on its structure and data from closely related analogues. The key structural features are a planar five-membered imidazole ring, two bulky iodine substituents, and a very large, sterically hindering trityl (triphenylmethyl) group attached to a nitrogen atom.
Data Summary of 4,5-Diiodo-1-tritylimidazole and Key Analogues
| Property | Value for 4,5-Diiodo-1-tritylimidazole | Value for Analogue Compound | Analogue |
| Molecular Formula | C₂₂H₁₆I₂N₂ | C₃H₂I₂N₂ | 4,5-Diiodo-1H-imidazole[2] |
| Molecular Weight | 562.19 g/mol (Calculated) | 319.87 g/mol | 4,5-Diiodo-1H-imidazole[2] |
| Appearance | White to off-white solid (Predicted) | White to off-white powder or solid | 4-Iodo-1-trityl-1H-imidazole |
| Melting Point | Not available | 222-229 °C | 4-Iodo-1-trityl-1H-imidazole |
| Solubility | Soluble in DMSO, DMF, chlorinated solvents (Predicted) | Soluble in Methanol | 2,4,5-Triphenylimidazole[3] |
| CAS Number | 90050-51-6 (Provisional) | 15813-09-9 | 4,5-Diiodo-1H-imidazole[2] |
Synthesis of 4,5-Diiodo-1-tritylimidazole
A specific, peer-reviewed synthesis protocol for 4,5-diiodo-1-tritylimidazole is not readily found in the literature. However, a robust and logical two-step synthetic route can be proposed based on established methods for the iodination and N-protection of imidazole. The strategy involves the initial preparation of the 4,5-diiodo-1H-imidazole core, followed by the introduction of the trityl protecting group.
Figure 1: Proposed two-step synthesis workflow for 4,5-diiodo-1-tritylimidazole.
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
The foundational step is the electrophilic substitution of imidazole at the C4 and C5 positions. This reaction is typically performed under basic conditions to generate the imidazolate anion, which is highly activated towards electrophiles.
Expert Rationale: The use of sodium hydroxide deprotonates the imidazole N-H, significantly increasing the electron density of the ring and facilitating the attack on the iodine molecule. Conducting the reaction at low temperatures (ice bath) helps to control the exothermicity of the reaction and improve selectivity, minimizing the formation of over-iodinated byproducts like 2,4,5-triiodoimidazole.[4][5]
Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (1.0 eq) in a 3 M aqueous solution of sodium hydroxide (3.0 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve elemental iodine (I₂) (2.0 eq) in a minimal amount of tetrahydrofuran (THF).
-
Slowly add the iodine solution dropwise to the cooled imidazole solution over 30-60 minutes. The reaction is typically exothermic.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, neutralize the reaction mixture carefully with a suitable acid (e.g., HCl) to a pH of 7-8, which will precipitate the crude product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude 4,5-diiodo-1H-imidazole.[4] Purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 4,5-Diiodo-1-tritylimidazole
The second step involves the N-alkylation of the di-iodinated imidazole with trityl chloride. The trityl group serves as an excellent protecting group for the imidazole nitrogen due to its steric bulk, which prevents further reactions at the N1 and N3 positions.
Expert Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the 4,5-diiodo-1H-imidazole, creating a potent nucleophile that readily attacks the electrophilic carbon of trityl chloride. Anhydrous dimethylformamide (DMF) is an ideal solvent as it is polar aprotic and effectively solvates the resulting sodium imidazolate salt.
Detailed Experimental Protocol:
-
To a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous DMF.
-
Slowly add a solution of 4,5-diiodo-1H-imidazole (1.0 eq) in anhydrous DMF to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation (hydrogen gas evolution will be observed).
-
Slowly add a solution of triphenylmethyl chloride (trityl chloride, 1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully pouring the mixture onto ice water.
-
A solid precipitate will form. Collect the solid by filtration and partition it between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure 4,5-diiodo-1-tritylimidazole.
Chemical Reactivity and Synthetic Applications
The utility of 4,5-diiodo-1-tritylimidazole stems from its two primary reactive sites: the carbon-iodine bonds and the nitrogen-trityl bond. This dual functionality allows for sequential and site-selective modifications.
Metal-Catalyzed Cross-Coupling Reactions
The C-I bonds at the 4 and 5 positions are prime candidates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful route to highly functionalized and complex imidazole derivatives.[1]
Expert Rationale: The C-I bond is the most reactive of the carbon-halogen bonds in these coupling reactions due to its lower bond dissociation energy, facilitating oxidative addition to the metal catalyst (typically palladium or copper). The bulky trityl group helps to improve the solubility of the substrate in organic solvents commonly used for these reactions.
Figure 2: Potential cross-coupling pathways for 4,5-diiodo-1-tritylimidazole.
N-Deprotection
The trityl group can be selectively removed under acidic conditions, liberating the N-H of the imidazole ring. This is often a crucial final step in a synthetic sequence to reveal the parent heterocycle or to allow for further functionalization at the nitrogen.
Expert Rationale: The mechanism of deprotection relies on the exceptional stability of the triphenylmethyl (trityl) cation that is formed upon cleavage. Mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or acetic acid, are typically sufficient, preserving other acid-sensitive functional groups that might be present on the molecule.[6]
Detailed Deprotection Protocol:
-
Dissolve the 4,5-disubstituted-1-tritylimidazole (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add a mild acid, for example, 10-20% trifluoroacetic acid (v/v), to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent. The byproduct, triphenylmethanol, is typically less polar and can often be separated from the more polar deprotected imidazole product by precipitation or column chromatography.[6]
Safety and Handling
Based on data for analogous compounds like 4,5-diiodo-1H-imidazole and other substituted imidazoles, 4,5-diiodo-1-tritylimidazole should be handled with care in a laboratory setting.[2][7]
-
Hazard Statements: Likely to cause skin and serious eye irritation. May cause respiratory irritation. May be harmful if swallowed.[2]
-
Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4,5-Diiodo-1-tritylimidazole stands out as a highly valuable, albeit not extensively characterized, synthetic intermediate. Its preparation can be reliably achieved through a two-step process involving di-iodination of imidazole followed by N-tritylation. The true synthetic power of this molecule lies in the strategic and sequential manipulation of its functional groups: the C-I bonds serve as handles for building molecular complexity via cross-coupling reactions, while the trityl group offers robust protection of the imidazole nitrogen, which can be cleanly removed when desired. For researchers in drug discovery and materials science, this compound represents a key starting material for accessing novel, highly substituted imidazole-based structures.
References
- CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
-
Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of novel[4][8][9]triazolo[1,5-b][4][8][9][10]tetrazines and investigation of their fungistatic activity. PMC. [Link]
-
ResearchGate. (2024). Synthesis of Triphenyl Imidazole by Green chemistry approach. [Link]
-
Scientific Research Publishing. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. [Link]
-
PubChem. 4,5-Diiodo-1H-imidazole. [Link]
-
PMC. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
-
Shodhganga. Chapter 4: Trityl Chloride: A Novel Catalyst for C-3 and N-Benzylation of Nitrogen-Rich Heterocycles. [Link]
-
Royal Society of Chemistry. (2018). 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. [Link]
-
ResearchGate. (2011). An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. [Link]
-
PubChem. Dechloroclotrimazole. [Link]
-
Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
PubMed. (2020). Design, synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. [Link]
- Google Patents.
-
ResearchGate. (2016). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. [Link]
Sources
- 1. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dechloroclotrimazole | C22H18N2 | CID 618231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. 4,5-Dichloroimidazole(15965-30-7) 1H NMR spectrum [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
